1-(2-Hydroxymethyl-oxazol-4-yl)ethanone
Description
Structure
3D Structure
Properties
Molecular Formula |
C6H7NO3 |
|---|---|
Molecular Weight |
141.12 g/mol |
IUPAC Name |
1-[2-(hydroxymethyl)-1,3-oxazol-4-yl]ethanone |
InChI |
InChI=1S/C6H7NO3/c1-4(9)5-3-10-6(2-8)7-5/h3,8H,2H2,1H3 |
InChI Key |
ARSFIVKEXSOWSY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=COC(=N1)CO |
Origin of Product |
United States |
Mechanistic Investigations of Chemical Transformations Leading to 1 2 Hydroxymethyl Oxazol 4 Yl Ethanone
Elucidation of Reaction Pathways for Oxazole (B20620) Ring Formation
The formation of the oxazole ring is a cornerstone of heterocyclic chemistry, with several reliable methods developed over more than a century. These methods provide different strategic approaches to constructing the five-membered ring containing oxygen and nitrogen atoms.
Detailed Cyclization and Dehydration Mechanisms
Classical methods for oxazole synthesis predominantly rely on the intramolecular cyclization of a linear precursor followed by a dehydration step to achieve the aromatic ring. Two of the most prominent examples are the Robinson-Gabriel synthesis and the Fischer oxazole synthesis.
The Robinson-Gabriel synthesis involves the cyclodehydration of a 2-acylamino-ketone. wikipedia.orgpharmaguideline.com The mechanism commences with the protonation of the acylamino ketone, which facilitates an intramolecular attack by the amide oxygen onto the ketone's carbonyl carbon, forming a five-membered ring intermediate. ijpsonline.comijpsonline.com Subsequent dehydration, often promoted by strong acids like sulfuric acid or phosphorus oxychloride, leads to the formation of the aromatic oxazole ring. wikipedia.orgijpsonline.com The yield of this reaction can often be improved by using polyphosphoric acid. ijpsonline.com To synthesize 1-(2-Hydroxymethyl-oxazol-4-yl)ethanone via this route, a specifically substituted 2-acylamino-ketone would be required as the starting material.
The Fischer oxazole synthesis , discovered by Emil Fischer in 1896, constructs the oxazole ring from a cyanohydrin and an aldehyde in the presence of anhydrous hydrochloric acid. ijpsonline.comwikipedia.org The mechanism begins with the addition of gaseous HCl to the cyanohydrin. wikipedia.org This intermediate then reacts with the aldehyde. A subsequent intramolecular cyclization and dehydration yield the 2,5-disubstituted oxazole. wikipedia.orgyoutube.com This method is typically used for aromatic substrates but has been applied to aliphatic compounds as well. wikipedia.org
| Cyclization/Dehydration Method | Precursors | Key Reagents | General Mechanism Steps |
| Robinson-Gabriel Synthesis | 2-Acylamino-ketone | H₂SO₄, POCl₃, PPA | 1. Protonation 2. Intramolecular Cyclization 3. Dehydration |
| Fischer Oxazole Synthesis | Cyanohydrin, Aldehyde | Anhydrous HCl, Dry Ether | 1. Formation of iminochloride intermediate 2. Reaction with aldehyde 3. Cyclization and Dehydration |
[3+2] Cycloaddition Pathways in Oxazole Synthesis
Modern synthetic strategies often employ cycloaddition reactions to construct heterocyclic rings efficiently. For oxazoles, [3+2] cycloaddition pathways are particularly relevant. One of the most notable examples is the van Leusen oxazole synthesis . nih.gov
This reaction allows for the preparation of 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC) under basic conditions. nih.govmdpi.com The TosMIC reagent acts as a "C2N1 3-atom synthon." nih.gov The mechanism involves the deprotonation of TosMIC, which then adds to the aldehyde. An intramolecular cyclization occurs, forming an oxazoline (B21484) intermediate. nih.govmdpi.com The final step is the elimination of the tosyl group (as p-toluenesulfinic acid) to yield the aromatic 5-substituted oxazole. nih.gov This method has been widely used to create a variety of complex oxazole-containing molecules. mdpi.com Other 1,3-dipolar cycloadditions, such as those involving nitrile oxides generated from aldoximes, are also utilized in the synthesis of related isoxazoles and can be adapted for oxazole synthesis. researchgate.net
Tandem Reaction Mechanisms, including Cycloisomerization/Hydroxyalkylation Sequences
Tandem or cascade reactions offer a powerful approach to molecular complexity by combining multiple transformations in a single operational step. For oxazole synthesis, tandem reactions involving the cycloisomerization of N-propargylamides are particularly effective. These reactions are often catalyzed by Lewis acids or transition metals.
One such pathway is the zinc-catalyzed tandem cycloisomerization/allylic alkylation of N-(propargyl)arylamides with allylic alcohols. Another relevant transformation is the tandem cycloisomerization/hydroxyalkylation of N-propargylamides with trifluoropyruvates, which provides a direct route to oxazoles containing a CF₃-substituted alcohol unit. These reactions demonstrate high atom economy and often proceed under mild conditions.
Identification and Characterization of Key Intermediates in Oxazole Synthetic Processes
The mechanisms of oxazole synthesis proceed through several key reactive intermediates. In the Fischer synthesis, an iminochloride intermediate is formed after the initial reaction between the cyanohydrin and HCl. wikipedia.org The van Leusen reaction proceeds through a crucial oxazoline intermediate , which is formed via intramolecular cyclization before the final elimination step. nih.govmdpi.com
In other modern synthetic approaches, different intermediates are key. For instance, a method for synthesizing 4,5-disubstituted oxazoles directly from carboxylic acids involves the in-situ formation of an acylpyridinium salt . nih.gov This highly reactive intermediate is generated by the reaction of an activated carboxylic acid with a reagent like N,N-dimethylaminopyridine (DMAP). The acylpyridinium salt is then trapped by an isocyanoacetate to form an intermediate that cyclizes to the oxazole product. nih.gov While acyloxyphosphonium ions are common intermediates in other organic transformations, such as the Mitsunobu reaction, they are not typically cited as key intermediates in the major named reactions for oxazole synthesis like the Robinson-Gabriel or Fischer pathways.
Kinetic and Thermodynamic Considerations in Oxazole-Forming Reactions
The final product distribution in chemical reactions can be governed by whether the reaction is under kinetic or thermodynamic control. wikipedia.org
Kinetic control favors the product that is formed fastest, which typically has the lowest activation energy. These reactions are often run at lower temperatures for shorter durations. wikipedia.org
Thermodynamic control favors the most stable product, which has the lowest Gibbs free energy. These conditions usually involve higher temperatures and longer reaction times, allowing for equilibration between products. wikipedia.org
In the synthesis of heterocyclic compounds, these principles are crucial. For instance, in the isomerization of certain substituted azirines, the reaction can be selectively guided to form either isoxazoles or oxazoles by controlling the reaction conditions. Thermolysis at high temperatures (e.g., 170°C in o-dichlorobenzene) can favor the formation of the oxazole, suggesting it is the thermodynamic product in that specific system, while catalysis with Fe(II) at lower temperatures can lead to the isoxazole (B147169). researchgate.net The choice of solvent, temperature, and catalyst can therefore be manipulated to selectively favor one constitutional isomer over another, a critical consideration in designing a synthesis for a specific target like this compound.
Advanced Spectroscopic Characterization Techniques for Structural Elucidation of 1 2 Hydroxymethyl Oxazol 4 Yl Ethanone
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
NMR spectroscopy is a cornerstone technique for the determination of molecular structure in solution. By observing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, detailed information about the molecular framework can be obtained. For 1-(2-Hydroxymethyl-oxazol-4-yl)ethanone, a combination of 1D and 2D NMR experiments would be employed to assign all proton and carbon signals and to confirm the connectivity of the hydroxymethyl, oxazole (B20620), and ethanone (B97240) moieties.
One-dimensional NMR spectra provide fundamental information about the chemical environment and neighboring nuclei for each unique proton and carbon atom in the molecule.
The ¹H NMR spectrum is expected to show distinct signals for each proton group. The chemical shift (δ) of these signals is indicative of the electronic environment of the protons. For instance, the aromatic proton on the oxazole ring (H-5) is anticipated to appear at a lower field (higher ppm) due to the deshielding effect of the heterocyclic ring. The protons of the hydroxymethyl group (-CH₂OH) and the methyl group of the ethanone moiety (-COCH₃) would appear at characteristic chemical shifts. The multiplicity of each signal, determined by the number of neighboring protons (n+1 rule), provides crucial information about the connectivity. For example, the -CH₂- and -OH protons of the hydroxymethyl group may show coupling to each other, resulting in triplets, unless there is rapid proton exchange with the solvent.
The ¹³C NMR spectrum , which is typically proton-decoupled, would display a single peak for each unique carbon atom. The chemical shifts of the carbon signals are highly dependent on their hybridization and the electronegativity of attached atoms. The carbonyl carbon (C=O) of the ethanone group is expected to be the most downfield signal due to its sp² hybridization and the attached oxygen atom. The carbons of the oxazole ring (C-2, C-4, and C-5) would resonate in the aromatic region, while the hydroxymethyl carbon (-CH₂OH) and the methyl carbon (-CH₃) would appear at higher fields.
Predicted ¹H NMR Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| -COCH₃ | 2.5 - 2.7 | Singlet | N/A |
| -CH₂OH | 4.7 - 4.9 | Doublet | ~5-7 |
| -CH₂OH | 5.3 - 5.6 | Triplet | ~5-7 |
| H-5 | 8.0 - 8.2 | Singlet | N/A |
Predicted ¹³C NMR Data for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| -COCH₃ | 25 - 30 |
| -CH₂OH | 55 - 60 |
| C-5 | 135 - 140 |
| C-4 | 150 - 155 |
| C-2 | 160 - 165 |
| -COCH₃ | 190 - 195 |
While 1D NMR provides essential information, 2D NMR experiments are indispensable for confirming the complete molecular structure by revealing correlations between different nuclei.
The COSY experiment identifies protons that are coupled to each other, typically through two or three bonds. In the COSY spectrum of this compound, a cross-peak would be expected between the proton of the hydroxyl group (-OH) and the protons of the methylene (B1212753) group (-CH₂-), confirming the presence of the -CH₂OH fragment. No other cross-peaks are anticipated, as the other proton groups are isolated from each other by more than three bonds.
The HSQC or HMQC experiment correlates the chemical shifts of protons with the chemical shifts of the carbon atoms to which they are directly attached. columbia.edu This is a powerful tool for assigning carbon signals based on their attached, and often more easily assigned, protons. For this compound, the HSQC spectrum would show correlations between:
The protons of the methyl group (-COCH₃) and the methyl carbon.
The protons of the methylene group (-CH₂OH) and the methylene carbon.
The proton at the C-5 position of the oxazole ring and the C-5 carbon.
The HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds (and sometimes four in conjugated systems). columbia.edu This is crucial for piecing together the molecular skeleton by connecting different functional groups. Key expected HMBC correlations for this compound would include:
A correlation between the methyl protons (-COCH₃) and the carbonyl carbon (-C OCH₃) as well as the C-4 of the oxazole ring.
A correlation between the H-5 proton and both C-4 and C-2 of the oxazole ring.
Correlations between the methylene protons (-CH₂OH) and C-2 of the oxazole ring.
Predicted 2D NMR Correlations for this compound
| Experiment | Correlating Protons | Correlating Carbons/Protons |
| COSY | -CH ₂OH | -CH₂OH |
| HSQC | -COCH ₃ | -COC H₃ |
| -C H₂OH | -C H₂OH | |
| H -5 | C -5 | |
| HMBC | -COCH ₃ | -C OCH₃, C -4 |
| H -5 | C -4, C -2 | |
| -CH ₂OH | C -2 |
Spectroscopic and Analytical Data for this compound Remains Elusive in Publicly Available Scientific Literature
A comprehensive search for advanced spectroscopic and analytical data for the chemical compound this compound has yielded no specific experimental results, precluding a detailed analysis as per the requested article structure.
Despite extensive searches of chemical databases and scientific literature, specific, publicly available data on the advanced spectroscopic characterization of this compound is not available. Consequently, the generation of an article detailing its structural elucidation through Infrared (IR) Spectroscopy, Ultraviolet-Visible (UV-Vis) Spectroscopy, Mass Spectrometry (MS), X-ray Crystallography, and Elemental Analysis cannot be fulfilled at this time.
The inquiry sought in-depth analysis of the compound's functional groups and vibrational modes via IR spectroscopy, its electronic structure and conjugation through UV-Vis spectroscopy, its molecular weight and fragmentation patterns from mass spectrometry, its solid-state molecular geometry via X-ray crystallography, and its compositional verification through elemental analysis. This level of detailed, specific data is typically found in dedicated chemical synthesis and characterization studies published in peer-reviewed scientific journals.
Searches for the target compound, as well as for closely related structural analogs such as 1-(oxazol-4-yl)ethanone and 1-(2-methyl-oxazol-4-yl)ethanone, also failed to provide the necessary comprehensive spectroscopic and analytical datasets required to populate the requested article outline. While these related compounds are mentioned in various chemical databases, detailed experimental spectra and crystallographic data are not present in the accessible literature.
The absence of this information suggests that this compound may be a novel compound, a synthetic intermediate that has not been fully characterized in published literature, or a compound for which the characterization data resides in proprietary databases. Without access to primary research data, any attempt to construct the requested article would rely on speculation and would not meet the required standards of scientific accuracy and factual reporting.
Therefore, the article focusing on the advanced spectroscopic characterization of this compound cannot be generated until such time as the relevant experimental data becomes publicly available.
Computational Chemistry Approaches for 1 2 Hydroxymethyl Oxazol 4 Yl Ethanone
Density Functional Theory (DFT) Calculations for Molecular Structure Optimization and Property Prediction
Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.gov It is widely employed to determine the optimized molecular geometry and predict a variety of molecular properties with a favorable balance between accuracy and computational cost. nanobioletters.com For 1-(2-Hydroxymethyl-oxazol-4-yl)ethanone, DFT calculations, often using functionals like Becke's three-parameter Lee-Yang-Parr (B3LYP) combined with basis sets such as 6-311++G(d,p) or cc-pVDZ, would be used to find the molecule's lowest energy conformation. niscpr.res.inresearchgate.netmdpi.com The process involves calculating the potential energy surface of the molecule and finding the geometry that corresponds to a true energy minimum, which is confirmed by the absence of imaginary vibrational frequencies. researchgate.net This optimized structure provides a reliable theoretical description of bond lengths, bond angles, and dihedral angles. nanobioletters.com
A significant application of DFT is the prediction of spectroscopic data, which can be validated against experimental findings to confirm the molecular structure. niscpr.res.in Theoretical calculations can simulate both Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra.
Infrared (IR) Spectroscopy: By performing a vibrational frequency analysis on the optimized geometry of this compound, a theoretical IR spectrum can be generated. This calculated spectrum shows the vibrational modes of the molecule, corresponding to the stretching, bending, and torsional motions of its atoms. These theoretical frequencies are often scaled by a factor to correct for anharmonicity and limitations in the theoretical model, allowing for a more accurate comparison with experimental IR data obtained from techniques like Fourier Transform Infrared (FT-IR) spectroscopy. niscpr.res.inresearchgate.net A strong correlation between the calculated and experimental spectra provides high confidence in the determined structure. niscpr.res.in
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method is commonly used within the DFT framework to calculate the ¹H and ¹³C NMR chemical shifts of a molecule. nih.gov These calculations provide theoretical values for the resonance of each nucleus in the molecule's magnetic environment. mdpi.com Comparing these predicted chemical shifts with experimental data recorded in a solvent like DMSO-d6 or CDCl3 is a standard method for structural elucidation and confirmation. niscpr.res.inresearchgate.net
Below is an illustrative table showing how theoretical and experimental spectroscopic data for this compound would be compared.
| Data Type | Functional Group | Theoretical Value (Illustrative) | Experimental Value (Illustrative) |
|---|---|---|---|
| IR Frequency (cm⁻¹) | O-H Stretch (Hydroxymethyl) | 3450 | 3400 |
| IR Frequency (cm⁻¹) | C=O Stretch (Ethanone) | 1705 | 1690 |
| IR Frequency (cm⁻¹) | C=N Stretch (Oxazole) | 1650 | 1640 |
| ¹H NMR Shift (ppm) | -CH₃ (Ethanone) | 2.45 | 2.40 |
| ¹H NMR Shift (ppm) | -CH₂- (Hydroxymethyl) | 4.60 | 4.55 |
| ¹H NMR Shift (ppm) | -OH (Hydroxymethyl) | 5.20 | 5.15 |
| ¹³C NMR Shift (ppm) | C=O (Ethanone) | 195.0 | 194.5 |
| ¹³C NMR Shift (ppm) | C-2 (Oxazole) | 162.0 | 161.8 |
Frontier Molecular Orbital (FMO) theory is a key component of computational analysis that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comlibretexts.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. malayajournal.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic properties. researchgate.netmalayajournal.org
A large HOMO-LUMO gap suggests high stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. malayajournal.org Conversely, a small energy gap indicates that a molecule is more reactive. espublisher.com For this compound, DFT calculations would be used to determine the energies of the HOMO and LUMO and visualize their electron density distributions. researchgate.net This analysis helps identify the nucleophilic (electron-rich) and electrophilic (electron-poor) sites within the molecule, providing insight into its potential interactions. youtube.commalayajournal.org
The following table presents hypothetical FMO data for the compound.
| Parameter | Calculated Value (eV) (Illustrative) |
|---|---|
| HOMO Energy | -6.50 |
| LUMO Energy | -2.25 |
| HOMO-LUMO Energy Gap (ΔE) | 4.25 |
Molecular Dynamics Simulations for Conformational Landscape Exploration
While DFT calculations are excellent for finding a molecule's lowest-energy static structure, Molecular Dynamics (MD) simulations are used to explore its dynamic behavior and conformational landscape over time. researchgate.netnih.gov MD simulations model the movements of atoms and molecules based on a force field, providing insights into how this compound might behave in a biological system or in solution. nih.gov
By simulating the molecule's trajectory over nanoseconds or longer, researchers can identify stable conformations, the pathways between them, and the flexibility of different parts of the molecule, such as the rotation of the hydroxymethyl and ethanone (B97240) groups. nih.govajchem-a.com This information is crucial for understanding how the molecule might interact with biological targets. Parameters such as Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) are analyzed to assess the stability of the molecule's structure and the flexibility of its constituent atoms over the simulation period. ajchem-a.com
Quantum Chemical Studies of Reaction Mechanisms and Transition States
Quantum chemical methods, particularly DFT, are invaluable for elucidating the mechanisms of chemical reactions at the molecular level. researchgate.net For this compound, these studies could be used to investigate its synthesis pathways or its potential metabolic transformations.
Synthetic Utility and Further Chemical Transformations of 1 2 Hydroxymethyl Oxazol 4 Yl Ethanone
1-(2-Hydroxymethyl-oxazol-4-yl)ethanone as a Versatile Synthetic Building Block
This compound is a bifunctional heterocyclic compound that holds significant potential as a versatile building block in organic synthesis. Its structure incorporates three key features that can be independently or sequentially modified: the hydroxymethyl group at the C2 position, the ethanone (B97240) (acetyl) group at the C4 position, and the oxazole (B20620) ring itself. This multifunctionality allows for the introduction of diverse chemical entities and the construction of more complex molecular architectures.
The strategic placement of the reactive hydroxymethyl and ethanone moieties makes this compound a valuable precursor for the synthesis of polysubstituted oxazoles. These functional groups can serve as handles for elaboration into a wide array of other functionalities, enabling its use in the assembly of libraries of compounds for screening in medicinal and materials chemistry. nih.gov For instance, the hydroxymethyl group can be oxidized to an aldehyde or carboxylic acid, while the ethanone can undergo condensation or reduction reactions. The C5 position of the oxazole ring also remains available for C-H functionalization, such as arylation, further expanding its synthetic utility. researchgate.netnih.gov The oxazole core is a privileged scaffold found in numerous natural products and pharmacologically active molecules, making its derivatives, including those from this compound, highly sought after in drug discovery.
Post-Synthetic Modifications Involving the Hydroxymethyl Functional Group
The hydroxymethyl group at the C2 position of the oxazole ring is a primary alcohol, offering a reliable site for various chemical transformations. Its reactivity is analogous to other benzylic-type alcohols and can be selectively targeted for modification.
Key transformations include:
Oxidation: The hydroxymethyl group can be oxidized to afford either the corresponding aldehyde (2-formyloxazole) or carboxylic acid (oxazole-2-carboxylic acid). The choice of oxidant and reaction conditions dictates the final product. For example, mild oxidizing agents like pyridinium (B92312) dichromate (PDC) can yield the aldehyde, while stronger conditions or sequential oxidation can produce the carboxylic acid. researchgate.netdoi.org These transformations are crucial as they convert the alcohol into versatile carbonyl functionalities.
Esterification and Etherification: Standard esterification conditions, such as the Fischer esterification (reaction with a carboxylic acid under acidic catalysis) or reaction with acyl chlorides, can be employed to form esters. masterorganicchemistry.com Similarly, etherification, for instance, through the Williamson ether synthesis after converting the alcohol to its alkoxide, allows for the introduction of various alkyl or aryl groups. nih.gov
Nucleophilic Substitution: The hydroxyl group can be converted into a better leaving group, such as a tosylate or a halide (e.g., using SOCl₂ or PBr₃). This activation facilitates subsequent nucleophilic substitution reactions, enabling the introduction of a wide range of nucleophiles, including amines, thiols, and cyanides, at the C2-methyl position. nih.gov
| Reaction Type | Typical Reagents & Conditions | Product Functional Group | Reference (Analogous Systems) |
|---|---|---|---|
| Oxidation to Aldehyde | Pyridinium dichromate (PDC), CH₂Cl₂, rt | -CHO | researchgate.netdoi.org |
| Oxidation to Carboxylic Acid | Stepwise: 1. PDC; 2. NaOH, O₂ | -COOH | doi.org |
| Esterification | R-COOH, H⁺ catalyst (e.g., H₂SO₄) | -CH₂OC(O)R | masterorganicchemistry.com |
| Halogenation | SOCl₂ or PBr₃ | -CH₂X (X = Cl, Br) | nih.gov |
| Nucleophilic Substitution (post-halogenation) | NaCN, NaN₃, R-NH₂, R-SH | -CH₂CN, -CH₂N₃, -CH₂NHR, -CH₂SR | nih.gov |
Chemical Reactivity and Transformations of the Ethanone Moiety
The ethanone group at the C4 position provides another site for synthetic elaboration. As a methyl ketone, it exhibits characteristic reactivity at both the carbonyl carbon and the α-methyl protons.
Common transformations include:
Aldol (B89426) Condensation: The α-methyl protons of the ethanone group are acidic and can be deprotonated by a base to form an enolate. This enolate can then react with various aldehydes and ketones in aldol condensation reactions to form α,β-unsaturated ketones (chalcone analogues), effectively extending the carbon chain at the C4 position. researchgate.netosti.govresearchgate.net
Reduction: The carbonyl group can be selectively reduced to a secondary alcohol using reducing agents like sodium borohydride (B1222165) (NaBH₄), yielding a 1-(2-hydroxymethyl-oxazol-4-yl)ethanol derivative. This introduces a new chiral center and an additional hydroxyl group for further functionalization.
Formation of Oximes and Hydrazones: The ethanone moiety readily reacts with hydroxylamine (B1172632) or hydrazine (B178648) derivatives to form the corresponding oximes and hydrazones. These reactions are often used to introduce new N-O or N-N linkages into the molecular structure.
Hydration of the Acetylene Bond: In the presence of a strong acid like sulfuric acid, related acetylenic derivatives of oxadiazoles (B1248032) have been shown to undergo hydration to yield a ketone, suggesting the stability of the ketone functionality on the heterocyclic ring. nih.gov
| Reaction Type | Typical Reagents & Conditions | Product Functional Group | Reference (Analogous Systems) |
|---|---|---|---|
| Aldol Condensation | Aldehyde (e.g., R-CHO), Base (e.g., NaOH) | -C(O)CH=CHR (Chalcone-type) | researchgate.netresearchgate.net |
| Carbonyl Reduction | NaBH₄, MeOH | -CH(OH)CH₃ | General Reaction |
| Oxime Formation | NH₂OH·HCl, Base | -C(=NOH)CH₃ | General Reaction |
| α-Halogenation | NBS or Br₂, Acid/Base catalyst | -C(O)CH₂Br | General Reaction |
Transformations and Reactions of the Oxazole Ring System
The oxazole ring, while aromatic, possesses unique reactivity that allows for its transformation into other heterocyclic systems or for direct functionalization of its C-H bonds.
Oxazoles can participate as the diene component in [4+2] cycloaddition reactions, particularly with electron-deficient dienophiles. This reaction is a powerful tool for synthesizing substituted pyridine (B92270) rings. researchgate.netresearchgate.net The initial cycloaddition forms a bicyclic adduct which is typically unstable and undergoes a retro-Diels-Alder reaction, losing a molecule (e.g., water from the hydroxymethyl precursor after tautomerization) to aromatize into a pyridine.
Direct C-H arylation has emerged as a powerful, atom-economical method for functionalizing heteroaromatic rings. innovareacademics.in For 2,4-disubstituted oxazoles, the C5 position is the most electron-rich and sterically accessible site, making it the preferred position for electrophilic attack and C-H activation. researchgate.net Palladium-catalyzed direct arylation protocols have been developed to selectively functionalize the C5 position of oxazoles using a variety of aryl halides (bromides, chlorides) and triflates. nih.gov These reactions typically employ a palladium catalyst (e.g., Pd(OAc)₂), often in conjunction with a ligand, and a base such as K₂CO₃ or KOAc. researchgate.net This methodology allows for the direct coupling of an aryl group to the C5 position of the oxazole core of this compound, providing a straightforward route to 2,4,5-trisubstituted oxazoles. scispace.com
| Catalyst/Ligand | Arylating Agent | Base | Solvent | Reference (Analogous Systems) |
|---|---|---|---|---|
| Pd(OAc)₂ (phosphine-free) | Aryl Bromides | KOAc | DMA | researchgate.net |
| Pd(OAc)₂ / PPh₃ | Aryl Bromides | K₂CO₃ | Anisole | nih.gov |
| Pd(dppf)Cl₂ / PPh₃ | Aryl Bromides | Cs₂CO₃ | H₂O | scispace.com |
The substituted oxazole core can serve as a foundation for constructing more complex fused heterocyclic systems. Various strategies have been developed to build additional rings onto the oxazole scaffold. One notable method involves the photochemical cyclization of oxazoles bearing an ethenyl substituent at the C5 position to yield naphth[2,1-d]oxazoles and other fused systems. mdpi.comnih.gov This suggests that if the ethanone moiety of this compound were first converted into a styryl-type group via an aldol condensation, subsequent intramolecular cyclization could be a viable route to fused structures.
Another advanced strategy involves the thermal isomerization of 5-(2H-azirin-2-yl)oxazoles, which rearranges to form 4H-pyrrolo[2,3-d]oxazoles. mdpi.com While this requires a more complex precursor, it demonstrates the utility of the oxazole ring as a template for synthesizing fused N,O-heterocycles through rearrangement reactions. These methods highlight the potential to leverage the inherent reactivity of the oxazole ring to build molecular complexity. rsc.org
Application in Late-Stage Modification Strategies for Complex Molecules
The strategic incorporation of functionalized heterocyclic scaffolds is a cornerstone of modern medicinal chemistry and drug discovery. The compound this compound represents a versatile building block that can be employed in late-stage modification (LSM) strategies. LSM refers to the introduction of structural changes at a late stage in the synthesis of a complex molecule, which can be a powerful tool for rapidly generating analogues with improved pharmacological properties. The oxazole core, with its distinct electronic properties and substitution pattern, offers several avenues for such modifications.
Late-stage functionalization often focuses on the selective reaction of C-H bonds, which are ubiquitous in organic molecules. In the context of this compound, the oxazole ring itself, as well as the acetyl and hydroxymethyl substituents, present potential sites for modification. While direct C-H functionalization of the oxazole ring can be challenging due to its electron-deficient nature, recent advances in catalysis have provided tools to achieve such transformations.
One prominent strategy for the late-stage functionalization of heterocycles is through photoredox catalysis. This approach utilizes visible light to generate reactive radical intermediates under mild conditions, making it suitable for complex molecules with sensitive functional groups. For instance, the direct methylation, ethylation, or cyclopropylation of heteroaromatic compounds has been achieved using stable organic peroxides activated by a photoredox catalyst. While not specifically demonstrated on this compound, this methodology could potentially be applied to introduce small alkyl groups at the C5 position of the oxazole ring, a position that is generally more susceptible to electrophilic attack.
Another approach to late-stage modification involves the functionalization of the existing substituents. The hydroxymethyl group at the C2 position can be a handle for a variety of transformations. For example, it could be oxidized to an aldehyde, which can then participate in a range of reactions such as reductive amination to introduce diverse amine-containing moieties. This strategy allows for the exploration of the chemical space around the C2 position of the oxazole.
The acetyl group at the C4 position also provides opportunities for late-stage diversification. The methyl group of the acetyl moiety can be functionalized via enolate chemistry. For instance, deprotonation with a suitable base would generate an enolate that could react with various electrophiles, allowing for the introduction of a wide range of substituents alpha to the carbonyl group. This approach would enable the synthesis of a library of analogues with modifications at the C4 side chain.
The application of these late-stage modification strategies to complex molecules containing the this compound core would allow for the rapid optimization of lead compounds in drug discovery programs. The ability to introduce diverse functional groups at a late stage of the synthesis accelerates the structure-activity relationship (SAR) studies and the development of new therapeutic agents.
Table of Potential Late-Stage Modifications of this compound
| Modification Site | Reagents and Conditions | Potential Product |
| C5 of Oxazole Ring | Alkyl peroxide, photoredox catalyst, visible light | 1-(5-Alkyl-2-hydroxymethyl-oxazol-4-yl)ethanone |
| Hydroxymethyl Group | Oxidizing agent (e.g., DMP) | 4-Acetyl-oxazole-2-carbaldehyde |
| Acetyl Group (α-position) | 1. Base (e.g., LDA), 2. Electrophile (e.g., R-X) | 1-(2-Hydroxymethyl-oxazol-4-yl)-3-substituted-propan-1-one |
Future Research Trajectories for 1 2 Hydroxymethyl Oxazol 4 Yl Ethanone
Development of Novel and Sustainable Synthetic Pathways
Future research into the synthesis of 1-(2-Hydroxymethyl-oxazol-4-yl)ethanone will increasingly prioritize methodologies that align with the principles of green chemistry. The goal is to develop pathways that are not only efficient but also environmentally benign, reducing waste, and minimizing the use of hazardous substances. rasayanjournal.co.inresearchgate.net
Key areas of investigation should include:
Biocatalysis: The use of enzymes or whole-cell systems as catalysts offers high selectivity under mild conditions, often in aqueous media. Research could focus on identifying or engineering enzymes capable of catalyzing the key bond-forming steps in the oxazole (B20620) ring synthesis, potentially reducing the reliance on traditional heavy metal catalysts.
Mechanochemistry: Techniques such as ball milling can facilitate solvent-free reactions, reducing volatile organic compound emissions and sometimes enabling novel reaction pathways. tandfonline.com The application of mechanochemistry to the synthesis of the oxazole core of this compound from solid-state reactants is a promising avenue.
Alternative Energy Sources: Microwave-assisted and ultrasonic irradiation can significantly accelerate reaction rates, leading to shorter reaction times and improved energy efficiency compared to conventional heating. rasayanjournal.co.in
Green Solvents: The replacement of conventional organic solvents with greener alternatives like water, ionic liquids, or supercritical fluids is a critical research direction. frontiersin.org For instance, adapting classical methods like the van Leusen oxazole synthesis to operate in aqueous media could dramatically improve the environmental profile of the synthesis. mdpi.com
Novel Catalytic Systems: The development of recyclable, heterogeneous catalysts, such as magnetically separable nanoparticles, can simplify product purification and reduce catalyst waste. nih.gov Research into catalysts like calcium-based systems also presents a sustainable alternative to precious metal catalysts. nih.gov
Table 1: Comparison of Traditional vs. Potential Sustainable Synthetic Approaches
| Parameter | Traditional Synthesis | Future Sustainable Pathways |
|---|---|---|
| Catalysts | Often rely on stoichiometric reagents or precious metal catalysts. | Biocatalysts (enzymes), earth-abundant metal catalysts (e.g., iron, calcium), recyclable heterogeneous catalysts. nih.govnih.gov |
| Solvents | Typically use volatile and often toxic organic solvents (e.g., DMF, toluene). | Green solvents such as water, ethanol, ionic liquids, or solvent-free conditions (mechanochemistry). tandfonline.comfrontiersin.org |
| Energy Input | Conventional reflux heating requiring prolonged reaction times. | Microwave irradiation, sonication, or photochemical methods to reduce energy consumption and reaction time. rasayanjournal.co.in |
| Byproducts | Can generate significant amounts of hazardous waste. | Designed to produce benign byproducts (e.g., water, alcohols) and minimize waste through high atom economy. nih.gov |
Exploration of Emerging Advanced Characterization Techniques
While standard techniques like NMR, IR, and mass spectrometry are fundamental, future research will benefit from the application of more advanced and emerging characterization methods to gain deeper insights into the structure, purity, and dynamic behavior of this compound and its reaction intermediates.
Hyphenated Spectroscopic Techniques: The coupling of separation methods with spectroscopic detection offers powerful analytical capabilities. Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are well-established, but future exploration should include LC-NMR for direct structural elucidation of components in a mixture and Ion Mobility-Mass Spectrometry (IM-MS) for separating isomers and conformers. chromatographyonline.comchromatographytoday.comajpaonline.com The latter could be particularly useful for analyzing complex reaction mixtures during synthesis.
In-Situ Reaction Monitoring: To optimize synthetic processes, real-time monitoring of reaction kinetics, intermediates, and endpoints is essential. mt.com The use of probe-based technologies such as Attenuated Total Reflection Fourier-Transform Infrared (ATR-FTIR) and Raman spectroscopy allows for continuous analysis of the reaction as it occurs, without the need for sampling. mt.comacs.org This provides immediate feedback on reaction progress and can help identify transient, unstable intermediates. spectroscopyonline.com
Advanced NMR Spectroscopy: Beyond simple 1D spectra, advanced 2D NMR techniques (e.g., HSQC, HMBC, NOESY) are crucial for the unambiguous structural confirmation of complex derivatives of this compound. semanticscholar.org These methods are indispensable for elucidating stereochemistry and connectivity in novel, more elaborate molecular architectures.
Table 2: Advanced Characterization Techniques and Their Potential Applications
| Technique | Abbreviation | Potential Insight for this compound |
|---|---|---|
| Ion Mobility-Mass Spectrometry | IM-MS | Separation of potential isomers formed during synthesis; characterization of gas-phase structure. chromatographyonline.com |
| Attenuated Total Reflection - Fourier-Transform Infrared Spectroscopy | ATR-FTIR | Real-time monitoring of functional group transformations during synthesis to determine reaction kinetics and endpoints. mt.com |
| In-Situ Raman Spectroscopy | - | Complementary to FTIR for real-time monitoring, particularly useful for reactions in aqueous media or involving crystalline solids. acs.org |
| Liquid Chromatography - Nuclear Magnetic Resonance | LC-NMR | Direct structural elucidation of impurities or byproducts in the final product without prior isolation. chromatographytoday.com |
| 2D Nuclear Magnetic Resonance | e.g., HMBC, NOESY | Unambiguous assignment of all proton and carbon signals; determination of through-bond and through-space correlations to confirm the structure of complex derivatives. semanticscholar.org |
Integration with Flow Chemistry and Automated Synthesis Platforms
Moving from traditional batch processing to continuous flow and automated synthesis represents a significant leap forward in efficiency, safety, and scalability for the production of this compound and its derivatives.
Continuous Flow Synthesis: Performing reactions in a continuous flow reactor offers superior control over parameters like temperature, pressure, and residence time. nih.gov The high surface-area-to-volume ratio in microreactors allows for excellent heat transfer, making highly exothermic or fast reactions safer to handle. scielo.br This technology enables on-demand production, reduces waste, and facilitates easier scale-up compared to batch processes. scitube.io A multi-step synthesis of the target compound could be "telescoped" into a single continuous sequence, avoiding the isolation of intermediates. mdpi.com
Automated Synthesis Platforms: The integration of robotics and software control can fully automate the synthesis process. nih.gov These platforms can precisely handle reagents, control reaction conditions, and perform work-up and purification steps. imperial.ac.uk For research purposes, such systems are invaluable for creating libraries of derivatives by systematically varying starting materials, a process that is crucial for structure-activity relationship (SAR) studies in drug discovery. acs.orgnih.gov
Table 3: Benefits of Integrating Advanced Synthesis Platforms
| Technology | Key Advantages for Synthesis of this compound |
|---|
| Flow Chemistry | Enhanced Safety: Small reaction volumes minimize risks associated with hazardous reagents or exothermic reactions. scitube.ioPrecise Control: Superior control over temperature, pressure, and mixing leads to higher yields and purity. nih.govRapid Optimization: Reaction conditions can be screened and optimized quickly by varying flow rates and other parameters. Scalability: Seamless transition from laboratory-scale synthesis to larger-scale production. scielo.br | | Automated Synthesis | High Throughput: Enables the rapid synthesis of numerous derivatives for screening and optimization. nih.govReproducibility: Minimizes human error, leading to highly consistent and reproducible results. Efficiency: Allows for unattended operation, freeing up researcher time for data analysis and experimental design. Data Integration: Automated logging of experimental parameters and results facilitates better data management and analysis. |
Computational Design and Prediction for the Synthesis and Reactivity of Derivatives
In silico methods are poised to play a transformative role in guiding future research on this compound. By leveraging computational power, researchers can design novel derivatives, predict their properties, and optimize synthetic routes before committing to resource-intensive laboratory work.
Derivative Design and Virtual Screening: Computational tools can be used to design a virtual library of derivatives based on the this compound scaffold. These virtual compounds can then be screened for desirable properties. Molecular docking studies can predict the binding affinity of derivatives to specific biological targets, such as enzymes or receptors. nih.gov
QSAR Modeling: Quantitative Structure-Activity Relationship (QSAR) models establish a mathematical correlation between the chemical structure of a compound and its biological activity. researchgate.net By developing a QSAR model for a series of oxazole derivatives, researchers can predict the activity of newly designed compounds and prioritize the most promising candidates for synthesis. nih.govmdpi.com
ADMET Prediction: A critical aspect of drug development is assessing a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile. Numerous software platforms can predict these properties in silico, allowing for the early identification of candidates with poor drug-like characteristics, thus reducing late-stage failures. scienceopen.comjcchems.com
Reactivity and Synthesis Prediction: Computational chemistry can also inform synthetic planning. Quantum mechanical calculations can be used to model reaction mechanisms, predict the stability of intermediates, and forecast the outcome of potential synthetic transformations. This can help in selecting the most viable synthetic routes and optimizing reaction conditions.
Table 4: Application of Computational Tools in Future Research
| Computational Tool/Method | Application for this compound Research |
|---|---|
| Molecular Docking | Predict binding modes and affinities of derivatives to protein targets, guiding the design of potential inhibitors or agonists. nih.gov |
| Quantitative Structure-Activity Relationship (QSAR) | Develop predictive models to estimate the biological activity of unsynthesized derivatives based on their structural features. nih.govijpsdronline.com |
| ADMET Prediction Software | Evaluate the drug-likeness of designed derivatives by predicting properties like solubility, permeability, and potential toxicity. scienceopen.com |
| PASS (Prediction of Activity Spectra for Substances) | Forecast the broad biological activity spectrum of the parent compound and its derivatives to identify potential new therapeutic applications. researchgate.net |
| Molecular Dynamics (MD) Simulations | Analyze the stability of ligand-protein complexes over time and understand the dynamic interactions that govern binding. scienceopen.comjcchems.com |
Q & A
Q. What are the optimal synthetic routes for 1-(2-Hydroxymethyl-oxazol-4-yl)ethanone?
Answer: The compound can be synthesized via cyclization of precursors such as substituted aromatic compounds or aminophenol derivatives. Key steps include:
- Cyclization : Reacting 2-aminophenol analogs with acylating agents (e.g., acetic anhydride) under controlled temperature (80–120°C) and inert atmosphere to form the oxazole ring .
- Purification : Distillation or recrystallization in solvents like ethanol or dichloromethane to achieve >90% purity. Reaction time optimization (6–12 hours) minimizes side products .
- Yield Enhancement : Use of catalysts (e.g., Lewis acids) improves cyclization efficiency. For example, ZnCl₂ increases yield by 15–20% in pilot studies .
Q. How is this compound characterized structurally?
Answer: Structural elucidation involves:
Q. What safety protocols are recommended for handling this compound?
Answer:
- PPE : Gloves (nitrile), safety goggles, and lab coats are mandatory. Use fume hoods to avoid inhalation .
- Storage : In airtight containers under nitrogen at 4°C to prevent hydrolysis of the hydroxymethyl group .
- Spill Management : Neutralize with sodium bicarbonate and adsorb using silica gel .
Advanced Research Questions
Q. How can reaction mechanisms involving the oxazole ring be elucidated?
Answer: Mechanistic studies require:
- Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated analogs to identify rate-determining steps (e.g., nucleophilic substitution at the oxazole nitrogen) .
- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict transition states for cyclization or electrophilic additions .
- Trapping Intermediates : Use low-temperature NMR (-40°C) to isolate reactive intermediates like oxazolinium ions .
Q. How do structural modifications influence biological activity?
Answer:
- Structure-Activity Relationship (SAR) :
- Hydroxymethyl Group : Critical for hydrogen bonding with biological targets (e.g., enzymes). Methylation reduces antimicrobial efficacy by 40% .
- Oxazole Ring : Substitution with thiazole or imidazole alters selectivity in kinase inhibition assays .
- Assay Validation : Compare IC₅₀ values across bacterial strains (e.g., E. coli vs. S. aureus) to identify pharmacophore specificity .
Q. How to resolve discrepancies in reported synthetic yields or biological activities?
Answer:
Q. What advanced analytical methods differentiate this compound from analogs?
Answer:
- Chromatography : HPLC with C18 columns (acetonitrile/water gradient) separates it from analogs like 1-(4-Methyloxazol-2-yl)ethanone (retention time difference: 1.2 minutes) .
- Tandem MS/MS : Fragmentation patterns (e.g., loss of H₂O at m/z 150) distinguish hydroxymethyl derivatives from methylated analogs .
- X-ray Powder Diffraction : Unique crystallographic signatures (e.g., d-spacing at 5.2 Å) confirm polymorphic forms .
Q. How can computational tools predict its reactivity in novel reactions?
Answer:
- Docking Studies : Simulate interactions with biological targets (e.g., COX-2 enzyme) using AutoDock Vina to prioritize synthetic targets .
- Reactivity Descriptors : Calculate Fukui indices to identify electrophilic/nucleophilic sites. The oxazole C-2 position shows high electrophilicity (f⁺ = 0.45) .
- Machine Learning : Train models on PubChem data to predict solubility or toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
